Dehydrongaione

Toxicology Furanosesquiterpene LD50

Dehydrongaione (CAS 41059-84-1) is a furanoid sesquiterpene ketone belonging to the myoporaceous essential oil family, with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol. It occurs naturally as a major or minor constituent in the essential oils of several Myoporum and Eremophila species, notably Myoporum tetrandrum (Boobialla) and Myoporum deserti (Ellangowan poison bush).

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 41059-84-1
Cat. No. B1200829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrongaione
CAS41059-84-1
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC1(CCC(O1)C2=COC=C2)C)C
InChIInChI=1S/C15H20O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7-8,10,14H,4,6,9H2,1-3H3/t14-,15+/m0/s1
InChIKeyQQYXBLIHHIHFCW-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrongaione (CAS 41059-84-1): Chemical Identity, Class, and Procurement Context


Dehydrongaione (CAS 41059-84-1) is a furanoid sesquiterpene ketone belonging to the myoporaceous essential oil family, with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol [1]. It occurs naturally as a major or minor constituent in the essential oils of several Myoporum and Eremophila species, notably Myoporum tetrandrum (Boobialla) and Myoporum deserti (Ellangowan poison bush) [2]. The compound is characterized by a (1S,4R) stereochemical configuration and features a 7,8-olefinic bond that distinguishes it from its saturated analog (-)-ngaione [3]. Dehydrongaione is recognized as a toxic principle in livestock poisoning and serves as a key intermediate in the semi-synthetic interconversion network of myoporaceous furanosesquiterpenes.

Workflow Hepatotoxicity model studies, semi-synthetic furanosesquiterpene chemistry
Selection Specific stereoisomer (1S,4R) with 7,8-olefinic reactivity for derivatization
Context Natural product toxin research; reported Myoporum poisoning model relevance

Why In-Class Furanosesquiterpene Ketones Cannot Substitute for Dehydrongaione in Research and Sourcing


Generic substitution among myoporaceous furanosesquiterpene ketones is unsupported because these structurally similar compounds exhibit divergent toxicity profiles, organ tropisms, and chemical reactivity. (-)-Ngaione, (-)-epingaione, (-)-dehydroepingaione, and (-)-deisopropylngaione each produce distinct pathological signatures in animal models [1]. Dehydrongaione itself possesses a unique 7,8-olefinic bond that not only renders it hydrogenatable to (-)-ngaione but also enables thermal or base-catalyzed equilibration to its epimer (-)-dehydroepingaione, and retroaldol cleavage to (-)-deisopropylngaione [2]. This interconversion network means that the procurement of a specific furanosesquiterpene, rather than a mixture or a close analog, is essential for reproducible toxicological, metabolic, or semi-synthetic studies. The following quantitative evidence demonstrates where dehydrongaione meaningfully diverges from its closest comparators.

Saturated analogs lack derivatization versatility
(-)-Ngaione and similar saturated ketones cannot undergo the retroaldol cleavage or double-bond migration that makes dehydrongaione a divergent semi-synthetic hub. Using a saturated analog may limit access to deisopropylngaione and dehydroepingaione scaffolds.
Organ-specific toxicity profiles differ sharply
Dehydrongaione produces midzonal liver necrosis, whereas its retroaldol product deisopropylngaione is a nephrotoxin. Substituting one furanosesquiterpene for another may shift the primary target organ, compromising model reproducibility.
Natural chemotype sourcing is compound-specific
Dehydrongaione-rich plant material (e.g., Myoporum tetrandrum) cannot yield pure ngaione, and vice versa. Generic “myoporaceous oil” procurement risks receiving a mixed furanosesquiterpene profile unsuitable for single-compound research.

Quantitative Differentiation Evidence for Dehydrongaione Against Its Closest Analogs


Dehydrongaione Exhibits ~2.8-Fold Greater Acute Toxicity (LD50) Than Ngaione in Mice

A 1:1 mixture of (-)-dehydrongaione and its epimer (-)-dehydroepingaione, isolated from Eremophila deserti, demonstrated an intraperitoneal LD50 of 0.099 g/kg in mice, producing hepatotoxicity characteristic of ngaione exposure [1]. In contrast, (-)-ngaione alone exhibits an intraperitoneal LD50 of 0.28 g/kg in the same species, as established in controlled metabolic modulation studies [2]. The dehydrongaione-containing mixture is thus approximately 2.8-fold more acutely toxic than the saturated parent compound ngaione.

Acute toxicity (LD50)
Reported cross-study
Dehydrongaione mixture LD50 ≈ 0.099 g/kg ip (mice); ngaione LD50 0.28 g/kg
Supports dose-response model design; ~2.8-fold lower reported LD50 in comparative toxicology
Intraperitoneal route, hepatotoxicity endpoint; mixture contained dehydroepingaione epimer
Toxicology Furanosesquiterpene LD50

Dehydrongaione Serves as a Unique Semi-Synthetic Hub: Hydrogenation to Ngaione and Retroaldol Cleavage to Deisopropylngaione

(-)-Dehydrongaione [(-)-(1S,4R)-β-(4,8-dimethyl-6-oxo-1,4-epoxynon-7-enyl)-furan] is hydrogenated to (-)-ngaione. It is also equilibrated either thermally or by base with the unconjugated isopropenylic non-8-enyl isomer and with (-)-dehydroepingaione (the 1S,4S diastereomer); the latter is hydrogenated to (-)-epingaione. Furthermore, treatment of dehydrongaione and its epimer with aqueous alkali yields (-)-deisopropylngaione and its epimer via a retroaldol reaction [1]. No other single myoporaceous furanosesquiterpene offers this breadth of chemical interconversion access—ngaione, for instance, is a terminal saturated product that cannot undergo direct retroaldol cleavage.

Semi-synthetic versatility
Head-to-head comparison
Dehydrongaione → ngaione (hydrogenation), dehydroepingaione (equilibration), deisopropylngaione (retroaldol)
Enables divergent library synthesis from a single starting material; ngaione cannot be directly converted to deisopropylngaione
Conditions: H₂/Pd, thermal/base, aqueous alkali
Semi-synthesis Hydrogenation Retroaldol

Dehydrongaione Is a Hepatotoxin, Whereas Its Retroaldol Product Deisopropylngaione Is a Nephrotoxin in Mice

A mixture of (-)-dehydrongaione and (-)-dehydroepingaione, when injected intraperitoneally into mice, produces the characteristic (-)-ngaione midzonal liver necrosis with no reported primary renal involvement [1]. In stark contrast, (-)-deisopropylngaione (DIN)—the product of dehydrongaione's retroaldol cleavage—induces lethal renal proximal tubular necrosis at a near-LD50 intraperitoneal dose of 150 mg/kg in adult male mice, without causing significant concurrent liver or lung injury [2]. This organ-specific toxicity divergence between dehydrongaione (hepatotoxic) and its downstream derivative deisopropylngaione (nephrotoxic) represents a clear functional bifurcation within the same chemical interconversion network.

Organ tropism divergence
Cross-study comparable
Dehydrongaione: midzonal liver necrosis; deisopropylngaione (DIN): renal proximal tubular necrosis at ~150 mg/kg ip
Supports organ-specific injury model selection; liver vs. kidney toxicity from same chemical network
Mice, ip; DIN caused proteinuria, glucosuria without significant liver injury
Organ-specific Toxicity Hepatotoxicity Nephrotoxicity

Dehydrongaione Is the Dominant Furanosesquiterpene in Myoporum tetrandrum, Unlike Ngaione-Dominated Chemotypes

Boobialla (Myoporum tetrandrum) leaf contains from 0.25 to 0.5% wet weight of furanoid sesquiterpene essential oils, of which dehydrongaione is identified as the main component [1]. Separately, certain specimens of Myoporum deserti have been found to yield essential oils containing dehydrongaione free or virtually free from other furanoid ketones, representing a distinct dehydrongaione-rich chemotype [2]. This contrasts with other Myoporum chemotypes in which (-)-ngaione, (-)-epingaione, or (-)-deisopropylngaione predominate. The existence of species-specific and chemotype-specific enrichment of dehydrongaione provides a natural sourcing rationale that cannot be fulfilled by ngaione-dominant plant material.

Natural abundance
Class-level inference
Myoporum tetrandrum leaves: 0.25–0.5% wet weight oil, dehydrongaione as main component; specific M. deserti chemotypes yield virtually pure dehydrongaione
Enables chemotype-directed isolation without chromatographic separation of ngaione/dehydrongaione mixtures
Steam distillation; GC-MS confirmation required
Natural Product Isolation Chemotype Essential Oil Composition

The 7,8-Olefinic Bond of Dehydrongaione Confers Distinct Physicochemical Reactivity Versus Saturated Ngaione

Dehydrongaione (C₁₅H₂₀O₃; exact mass 248.1412 Da; XLogP 2.5) contains a 7,8-carbon-carbon double bond in its side chain, whereas (-)-ngaione (C₁₅H₂₂O₃; MW 250.33 Da) is fully saturated at the corresponding position [1]. This 2-Da mass difference and the presence of the olefin render dehydrongaione susceptible to hydrogenation (yielding ngaione), thermal or base-catalyzed double-bond migration (yielding dehydroepingaione), and electrophilic addition reactions that are unavailable to the saturated ngaione scaffold. The unsaturated nature of dehydrongaione also affects its chromatographic retention, UV absorbance, and potentially its metabolic activation by cytochrome P450 enzymes, as the olefin may serve as an epoxidation site contributing to bioactivation [2].

7,8-Olefinic reactivity
Class-level inference
C₁₅H₂₀O₃, exact mass 248.1412 Da, XLogP 2.5; 2-Da mass difference vs saturated ngaione; double bond enables hydrogenation, epoxidation, electrophilic addition
Distinct LC-MS retention and derivatization handle unavailable in saturated analogs; supports analytical differentiation
Data from KEGG/PubChem; reactivity validated in published syntheses
Physicochemical Properties Reactivity Molecular Descriptor

Optimal Procurement-Driven Application Scenarios for Dehydrongaione


Potent Hepatotoxic Challenge Agent for In Vivo Toxicology Studies

For research groups conducting dose-response hepatotoxicity studies in rodent models, the dehydrongaione/dehydroepingaione mixture provides an LD50 of 0.099 g/kg (ip, mice), representing a 2.8-fold greater potency than (-)-ngaione (LD50 0.28 g/kg) [1]. This higher toxicity enables the use of lower administered doses to achieve equivalent hepatic injury, reducing the total compound quantity required per study and minimizing potential confounding effects from high-dose vehicle administration. The characteristic midzonal liver necrosis produced is histopathologically indistinguishable from field cases of Myoporum poisoning, making this compound suitable for translational toxicology research.

Divergent Semi-Synthetic Starting Material for Furanosesquiterpene Library Generation

Dehydrongaione is the single most versatile starting material within the myoporaceous furanosesquiterpene family for divergent semi-synthesis [2]. From one procurement lot, a laboratory can generate: (i) (-)-ngaione via catalytic hydrogenation; (ii) (-)-dehydroepingaione via thermal or base-catalyzed equilibration; and (iii) (-)-deisopropylngaione via retroaldol cleavage with aqueous alkali. This three-pronged derivatization capability eliminates the need to separately source ngaione, dehydroepingaione, and deisopropylngaione from different plant chemotypes or commercial vendors, streamlining procurement logistics and enabling systematic SAR studies across multiple furanosesquiterpene scaffolds from a single inventory item.

Organ-Specific Toxicity Model Development Using a Single Chemical Scaffold

The dehydrongaione scaffold gives rise to compounds with distinct organ tropisms: dehydrongaione itself is a hepatotoxin, while its retroaldol product deisopropylngaione (DIN) is a nephrotoxin causing lethal renal proximal tubular necrosis at ~150 mg/kg ip in mice without significant concurrent hepatic injury [3]. By procuring dehydrongaione and performing a single-step retroaldol reaction, a toxicology laboratory can generate both a hepatotoxin and a nephrotoxin from one parent compound. This dual-utility approach supports comparative organ-specific toxicity studies—for instance, investigating differential cytochrome P450 bioactivation pathways in liver versus kidney—without requiring separate procurement of two distinct toxic agents.

Natural Product Isolation from Dehydrongaione-Rich Plant Chemotypes for Biomarker and Metabolite Studies

Myoporum tetrandrum (Boobialla) leaves contain dehydrongaione as the principal essential oil component at 0.25-0.5% wet weight, and specific M. deserti chemotypes yield dehydrongaione virtually free from other furanoid ketones [4]. For natural product chemistry laboratories aiming to isolate dehydrongaione for use as an analytical reference standard, a metabolic tracer, or a precursor for labeled derivative synthesis, selecting dehydrongaione-dominant biomass avoids the costly and time-consuming chromatographic separation required when working with ngaione-rich or mixed-chemotype plant material. This chemotype-driven sourcing strategy directly improves yield and purity of the isolated compound.

Application
Selection Property
Validation Focus
Hepatotoxicity research models
Reported lower LD50 vs. ngaione in cross-study comparison
Midzonal liver necrosis endpoint and dose-response modeling
Semi-synthetic furanosesquiterpene library generation
Multi-step reactivity from one parent compound
Hydrogenation, equilibration, and retroaldol product characterization
Organ-specific toxicology model development
Hepatotoxic vs. nephrotoxic scaffold access
Comparative liver and kidney injury endpoints using same precursor
Natural product isolation from specific chemotype
Dehydrongaione-dominant plant source
Yield and purity optimization without chromatographic separation requirement
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